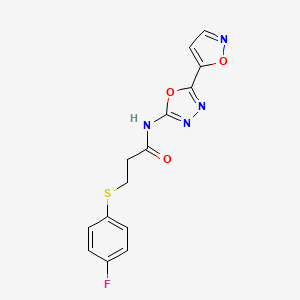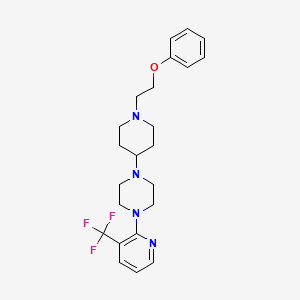
1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C23H29F3N4O and its molecular weight is 434.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines, including structures related to the compound , have been recognized for their high affinity towards dopamine receptors. A study demonstrated the design of G protein-biased partial agonists targeting dopamine D2 receptors, highlighting the potential for these compounds as novel therapeutics with antipsychotic activity. This research underscores the structural motifs' significance in developing drugs with fine-tuned functional properties (Möller et al., 2017).
Antitumor Activity of Bis-indole Derivatives
Compounds featuring piperazine derivatives, akin to the query compound, have been explored for their antitumor activity. By synthesizing bis-indole derivatives separated by a heterocycle like pyridine or piperazine, researchers discovered compounds with significant antitumor properties, indicating the potential use of similar structural frameworks in cancer treatment (Andreani et al., 2008).
Adenosine A2a Receptor Antagonists
Piperazine derivatives, related to the discussed compound, have shown potential as potent and selective adenosine A2a receptor antagonists. This property is significant for developing oral therapies in rodent models of Parkinson's disease, demonstrating the compound's relevance in neurological disorder treatment (Vu et al., 2004).
Antimalarial Agents
The synthesis and structural activity relationship studies of aryl piperazine and pyrrolidine derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria. These findings highlight the role of similar chemical structures in developing new antimalarial agents, where specific functional groups' presence is crucial for antiplasmodial activity (Mendoza et al., 2011).
Unique Coordination Chemistry of Copper (II)
Research involving Schiff-base ligands with structures analogous to the compound of interest has explored the coordination chemistry of Copper (II). These studies provide insights into the influence of different moieties on the coordination, bromination, and magnetic properties, offering a basis for the compound's application in coordination chemistry and material science (Majumder et al., 2016).
Eigenschaften
IUPAC Name |
1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O/c24-23(25,26)21-7-4-10-27-22(21)30-15-13-29(14-16-30)19-8-11-28(12-9-19)17-18-31-20-5-2-1-3-6-20/h1-7,10,19H,8-9,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLZHKIQLXTAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)
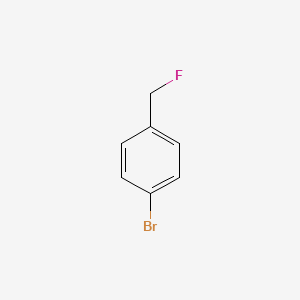
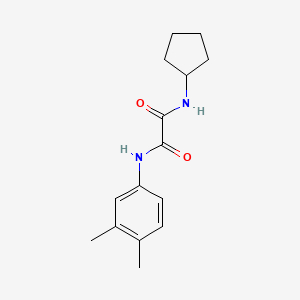

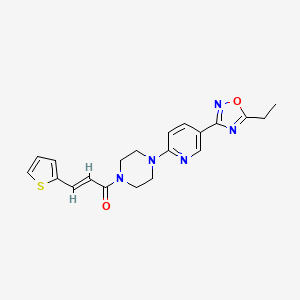

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)

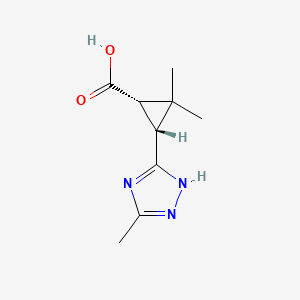

![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)
![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)
